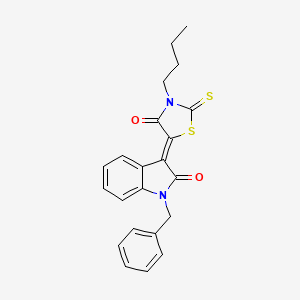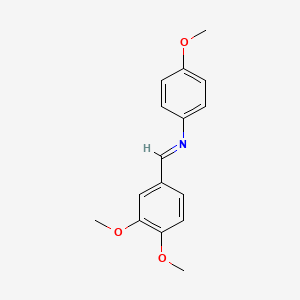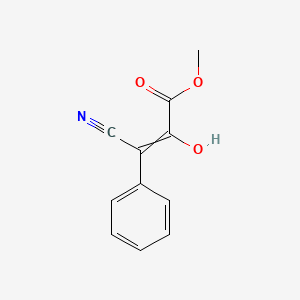
N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a benzylidene group attached to an aniline moiety, with a trifluoromethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline typically involves the condensation reaction between 4-methylbenzaldehyde and 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced to yield the corresponding amine, N-(4-Methylbenzyl)aniline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-(4-Methylbenzyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Research is ongoing to explore the potential therapeutic applications of N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the materials science field, the compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The benzylidene moiety can interact with aromatic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may act as a ligand for certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
N-(4-Methylbenzylidene)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(4-Methylbenzylidene)-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
N-(4-Methylbenzylidene)-2-(trifluoromethyl)aniline: The position of the trifluoromethyl group is different, affecting the compound’s overall properties.
Uniqueness: N-(4-Methylbenzylidene)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of both the benzylidene and trifluoromethyl groups imparts distinct properties that make it valuable in various scientific and industrial applications.
Properties
CAS No. |
2368-17-4 |
|---|---|
Molecular Formula |
C15H12F3N |
Molecular Weight |
263.26 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C15H12F3N/c1-11-5-7-12(8-6-11)10-19-14-4-2-3-13(9-14)15(16,17)18/h2-10H,1H3 |
InChI Key |
WHWYHNGBWSRPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11965761.png)



![(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965783.png)
![2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11965790.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965805.png)

![Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid](/img/structure/B11965823.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965826.png)
